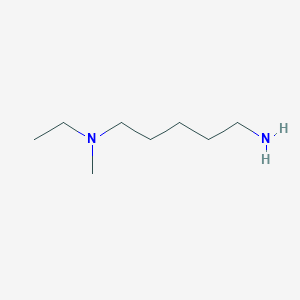
N'-ethyl-N'-methylpentane-1,5-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Carbon Dioxide Capture and Solubility
Research has been conducted on the absorption and desorption properties of carbon dioxide (CO2) using aqueous solutions of related diamines. For example, the solubility of CO2 in aqueous solutions of 1,5-diamino-2-methylpentane (a closely related compound) has been studied for its potential in enhancing CO2 capture efficiency. These studies indicate that certain diamines can offer higher equilibrium CO2 loading capacities and lower volatility, suggesting their utility in reducing solvent loss during the CO2 removal process and potentially decreasing the solvent circulating rate required in absorption towers (Azhgan, Farsi, & Eslamloueyan, 2016; Hamidi, Farsi, & Eslamloueyan, 2018).
Chemoenzymatic Synthesis
Another application of related diamines is in the chemoenzymatic synthesis of optically active compounds. For instance, a novel family of prochiral pentane-1,5-diamines was synthesized and later desymmetrized using enzymes, highlighting the potential of such compounds in producing optically active nitrogenated compounds efficiently. This process underscores the relevance of diamines in synthesizing compounds with high enantiomeric excess, which are valuable in various chemical and pharmaceutical applications (Ríos‐Lombardía et al., 2011).
Biotransformation and Bioconversion
Diamines also play a crucial role in biotransformation processes. A study reported the synthesis of 3-methylpiperidine from 1,5-diamino-2-methylpentane using recombinant Escherichia coli cells. This example demonstrates the application of diamines in creating N-heterocyclic products through enzymatic processes, offering a sustainable and efficient method for producing valuable chemical products on a preparative scale (Borlinghaus et al., 2019).
Organocatalysis
Research on the use of protonated diamines for asymmetric Diels–Alder reactions showcases the role of diamines as effective organocatalysts. These catalysts facilitate cycloaddition reactions between different organic compounds, yielding products with high enantioselectivity. This application is significant in synthetic chemistry, where the creation of chiral molecules is crucial (Kim et al., 2005).
Environmental and Biological Applications
Studies also explore the environmental and biological implications of diamines, such as their role in chemical communication within ant species or their distribution and impact in wine, highlighting the broad applicability of these compounds beyond industrial and chemical synthesis to include ecological and sensory applications (Castracani et al., 2008; Lytra et al., 2012).
Safety and Hazards
Propriétés
IUPAC Name |
N'-ethyl-N'-methylpentane-1,5-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-3-10(2)8-6-4-5-7-9/h3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIIDLNYTVIHMLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Aminopentyl)(ethyl)methylamine | |
CAS RN |
1247858-06-5 |
Source


|
| Record name | (5-aminopentyl)(ethyl)methylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-3-(furan-2-yl)-N-(6-(piperidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acrylamide](/img/structure/B2798770.png)
![N-(2,6-dimethylphenyl)-4-[(6-methyl-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2798771.png)


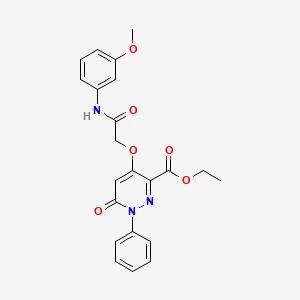
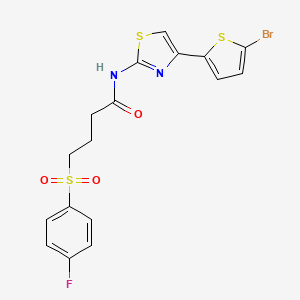
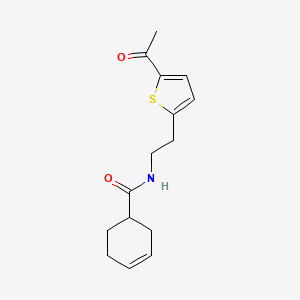

![(3-(Benzo[d]thiazol-2-yloxy)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone](/img/structure/B2798785.png)
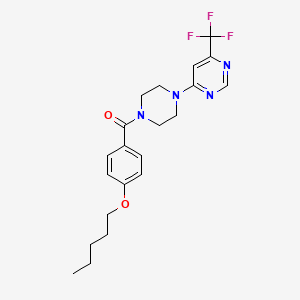
-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)
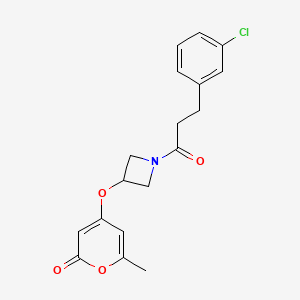
![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)
